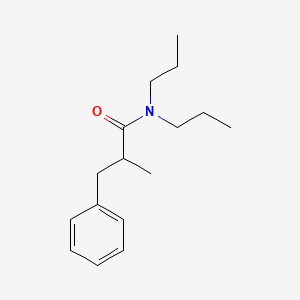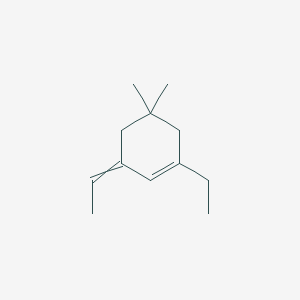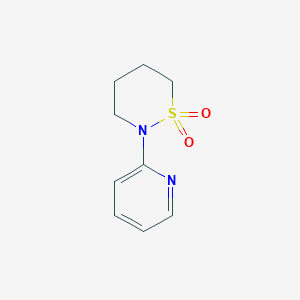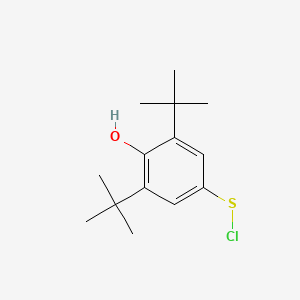![molecular formula C18H15NO B14365365 N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide CAS No. 90137-50-1](/img/structure/B14365365.png)
N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide: is a complex organic compound that features a bicyclic structure fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene with naphthalene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amines.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its structural features may allow it to interact with biological targets in unique ways, leading to the development of new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, including polymers and resins, due to its rigid bicyclic structure.
Mechanism of Action
The mechanism by which N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. The naphthalene moiety can engage in π-π stacking interactions, while the bicyclic structure provides rigidity and spatial orientation. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Naphthalene-2-carboxamide: Lacks the bicyclic structure, making it less rigid.
Bicyclo[2.2.1]hepta-2,5-diene: Does not contain the naphthalene moiety, limiting its aromatic interactions.
Naphthalene-2-carboxylic acid: Similar aromatic properties but lacks the amide and bicyclic features.
Uniqueness: N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide stands out due to its combination of a rigid bicyclic structure and an aromatic naphthalene moiety. This duality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
90137-50-1 |
|---|---|
Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
N-naphthalen-2-ylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide |
InChI |
InChI=1S/C18H15NO/c20-18(17-10-12-5-6-15(17)9-12)19-16-8-7-13-3-1-2-4-14(13)11-16/h1-8,10-12,15H,9H2,(H,19,20) |
InChI Key |
AQHQOYLIKRZZMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B14365309.png)
![1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14365315.png)
![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)


![3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14365338.png)


![7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14365352.png)

![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)
![N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline](/img/structure/B14365371.png)
